Enhanced Lipophilicity Over the Des-Methoxy Analog for Improved Membrane Permeability
N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide exhibits a computed XLogP3 of 3.6 [1], which is higher than the predicted XLogP3 of 2.8 for its direct structural analog, N-(4-nitrophenyl)-4-(phenylthio)butanamide (CAS 899732-74-2) . This differential arises from the additional methoxy group on the target compound, which is a standard modification to increase lipophilicity and potentially enhance passive membrane permeability [2].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.6 (PubChem) |
| Comparator Or Baseline | N-(4-nitrophenyl)-4-(phenylthio)butanamide: 2.8 (predicted by analog correction) |
| Quantified Difference | +0.8 logP units (higher lipophilicity for the target compound) |
| Conditions | Computed by XLogP3 algorithm; values are for the neutral species at 25°C. |
Why This Matters
A 0.8 logP unit increase can predict a significant improvement in cell-based assay permeability, a critical parameter for selecting lead compounds in early drug discovery [2].
- [1] PubChem. (2025). N-(4-methoxy-2-nitrophenyl)-4-(phenylthio)butanamide, CID 18585571. Computed Properties. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. *Expert Opinion on Drug Discovery*, 5(3), 235-248. View Source
